molecular formula C11H19NO4S B2901102 (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid CAS No. 2096286-14-3

(8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid

Cat. No. B2901102
CAS RN: 2096286-14-3
M. Wt: 261.34
InChI Key: GLGNZIPWYGILLM-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid, also known as EDOCT or EDOCA, is a chemical compound with potential applications in scientific research. It belongs to the class of benzothiazines and has a unique molecular structure that makes it an interesting compound for scientific investigation.

Mechanism of Action

The mechanism of action of (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid is not fully understood, but it is believed to act by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid has also been found to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
(8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid in lab experiments is its unique molecular structure, which may allow for the development of novel drugs with improved efficacy and safety profiles. However, one limitation of using (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid is its relatively low solubility in water, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid. One area of interest is the development of more potent and selective analogs of (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid for use as anti-inflammatory and analgesic agents. Another area of interest is the investigation of (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid and its potential side effects.

Synthesis Methods

The synthesis of (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid involves the condensation reaction between 2-aminothiophenol and ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

(8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its potential as an anti-inflammatory and analgesic agent. (8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid has also been studied for its potential to inhibit the growth of cancer cells and as a potential treatment for neurodegenerative disorders.

properties

IUPAC Name

(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-2-12-9-5-3-4-6-11(9,10(13)14)7-8-17(12,15)16/h9H,2-8H2,1H3,(H,13,14)/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGNZIPWYGILLM-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCC2(CCS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]2CCCC[C@]2(CCS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8aR)-1-ethyl-2,2-dioxooctahydro-2lambda,1-benzothiazine-4a(2H)-carboxylic acid

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